3-Ethoxy-4-methoxybenzoyl chloride
Overview
Description
3-Ethoxy-4-methoxybenzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, featuring an ethoxy group at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-ethoxy-4-methoxybenzoic acid. The reaction typically involves treating the acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl2) in the presence of a suitable solvent such as dichloromethane or benzene at temperatures ranging from 0°C to 20°C for about 1.5 hours.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 3-Ethoxy-4-methoxybenzoic acid or its esters.
Reduction: Corresponding alcohols or other reduced derivatives.
Substitution: Amides, esters, or thioesters, depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-methoxybenzoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-methoxybenzoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups such as hydroxyl, amino, and thiol groups.
Comparison with Similar Compounds
3-Methoxybenzoyl chloride
4-Methoxybenzoyl chloride
3-Ethoxybenzoyl chloride
4-Ethoxybenzoyl chloride
Properties
IUPAC Name |
3-ethoxy-4-methoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPSRCQVHSLSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664470 | |
Record name | 3-Ethoxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82613-08-9 | |
Record name | 3-Ethoxy-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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